Methyl 5,6-Bis(benzyloxy)nicotinate
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Overview
Description
Methyl 5,6-Bis(benzyloxy)nicotinate is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.39 g/mol . It is a derivative of nicotinic acid, featuring two benzyloxy groups attached to the 5th and 6th positions of the nicotinate ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-Bis(benzyloxy)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of benzyloxy groups. One common method involves the following steps:
Esterification: Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl nicotinate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-Bis(benzyloxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the nicotinate ring can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-Bis(benzyloxy)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of Methyl 5,6-Bis(benzyloxy)nicotinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in inflammatory processes, thereby modulating their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the benzyloxy groups.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Benzyl nicotinate: Contains a benzyl ester group instead of the benzyloxy groups.
Uniqueness
Methyl 5,6-Bis(benzyloxy)nicotinate is unique due to the presence of two benzyloxy groups, which can significantly alter its chemical and biological properties compared to simpler nicotinate esters. These modifications can enhance its stability, solubility, and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5,6-bis(phenylmethoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-21(23)18-12-19(25-14-16-8-4-2-5-9-16)20(22-13-18)26-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVCTQIHBPBAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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